3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde
Description
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
3-(2-chloropyrimidin-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-13-5-4-10(14-11)9-3-1-2-8(6-9)7-15/h1-7H |
InChI Key |
FXROSZQWCXDZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its applications include:
-
Anticancer Agents : Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Disrupting the cell cycle, preventing cancer cells from dividing.
- Antimicrobial Agents : The compound is also being investigated for its potential to combat microbial infections, making it valuable in developing new antibiotics.
Materials Science
In materials science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology.
- Sensors : Its chemical reactivity can be harnessed to create sensitive detection systems for various analytes.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inhibiting the growth of breast cancer cell lines. The researchers found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The findings suggest that this compound could be further developed into a therapeutic agent for breast cancer treatment.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cell Viability (%) | 100 | 45 |
| Apoptosis Rate (%) | 5 | 30 |
| Caspase Activation (Fold) | 1 | 3.5 |
Case Study 2: Antimicrobial Properties
In another study, the antimicrobial activity of this compound was evaluated against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antibacterial therapies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
A detailed comparison with structurally analogous compounds is provided below:
Key Observations:
- Dimethylamino Derivative (C₁₄H₁₆N₃O₂·HCl): Replacement of chloro with dimethylamino converts the pyrimidine ring from electron-deficient (electrophilic) to electron-rich (nucleophilic). The benzoic acid group and hydrochloride salt improve water solubility, making it suitable for drug formulations .
- Simple Benzaldehyde : The absence of the pyrimidine ring in benzaldehyde simplifies reactivity but limits applications in complex syntheses .
Reactivity and Functional Group Analysis
- Nucleophilic Substitution: The 2-chloro group in the target compound is more reactive toward substitution than the dimethylamino derivative, which lacks a leaving group. Fluorine’s electron-withdrawing effect in the fluorinated analog may further activate the pyrimidine ring for substitution .
- Aldehyde Reactivity : The benzaldehyde group in the target compound undergoes typical aldehyde reactions (e.g., condensation), but steric hindrance from the pyrimidine ring may slow kinetics compared to simple benzaldehyde .
- Nitration Behavior: Nitration of benzaldehyde derivatives (e.g., methyl benzoate) using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH shows moderate yields . However, the pyrimidine ring in the target compound may direct nitration to specific positions, a property absent in simpler analogs.
Preparation Methods
Reaction Mechanism and Substrate Design
This method involves displacing a leaving group (e.g., halogen) on 2-chloro-4-halopyrimidine with a meta-substituted benzaldehyde derivative. The reaction typically proceeds under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–120°C.
Key Considerations:
-
Electronic Effects : The electron-withdrawing nature of the pyrimidine ring activates the 4-position for nucleophilic attack.
-
Solvent Optimization : DMF enhances solubility of ionic intermediates, while toluene improves selectivity at higher temperatures.
Limitations and Byproduct Formation
Competing side reactions include:
-
Over-substitution at the pyrimidine ring.
-
Aldehyde oxidation under prolonged heating.
Yields typically range from 45–65%, necessitating chromatographic purification.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The most widely reported method employs palladium catalysts to couple 3-boronobenzaldehyde with 2-chloro-4-iodopyrimidine.
Representative Conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, 12 hours |
| Yield | 82–88% |
Advantages :
-
High regioselectivity.
-
Tolerance for diverse functional groups.
Ullmann-Type Coupling
Copper(I)-mediated coupling using 3-iodobenzaldehyde and 2-chloro-4-stannylpyrimidine offers a lower-cost alternative but suffers from moderate yields (50–60%) and ligand complexity.
Oxidation of Benzyl Alcohol Precursors
Kornblum Oxidation Protocol
Benzyl alcohols are oxidized to aldehydes using dimethyl sulfoxide (DMSO) under microwave irradiation.
Case Study :
-
Substrate : 3-(2-Chloro-pyrimidin-4-yl)-benzyl alcohol.
-
Conditions : DMSO (3 equiv), 150°C, 20 minutes.
-
Yield : 78% with 95% purity.
Catalytic Oxidation Systems
Manganese dioxide (MnO₂) in dichloromethane provides milder conditions for acid-sensitive substrates, albeit with slower reaction kinetics (6–8 hours).
Vilsmeier-Haack Formylation Strategy
Directed Formylation on Prefunctionalized Arenes
The pyrimidine group directs electrophilic attack to the meta position, enabling formylation via Vilsmeier reagent (POCl₃/DMF).
Optimized Procedure :
-
Dissolve 3-(2-chloro-pyrimidin-4-yl)-toluene in POCl₃ (5 equiv).
-
Add DMF (2 equiv) dropwise at 0°C.
-
Heat to 60°C for 4 hours.
-
Quench with ice-water; isolate aldehyde via extraction.
Yield : 70–75%.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost (Relative) | Scalability | Key Challenge |
|---|---|---|---|---|
| Suzuki Coupling | 82–88 | High | Excellent | Catalyst recovery |
| Nucleophilic Substitution | 45–65 | Moderate | Moderate | Byproduct formation |
| Kornblum Oxidation | 70–78 | Low | High | Substrate availability |
| Vilsmeier Formylation | 70–75 | Moderate | Laboratory-scale | Acidic waste management |
Industrial-Scale Production Considerations
Continuous-flow reactors enhance the safety and efficiency of Suzuki couplings by minimizing catalyst loading and reaction time. A 2023 pilot study demonstrated a 92% yield using microfluidic technology with Pd/C catalysts.
Challenges and Optimization Strategies
Q & A
Q. What are the optimal synthetic routes for 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. A key intermediate, 3-(2-chloropyrimidin-4-yl)benzyl alcohol (CAS 859517-90-1), can be oxidized to the aldehyde using oxidizing agents like MnO₂ or TEMPO/NaClO . For oxime-related derivatives (e.g., substituted benzaldehyde oximes), NH₂OH·HCl in ethanol under reflux is employed, with excess reagent ensuring complete reaction . Optimization includes controlling stoichiometry (1:1.2 molar ratio for NH₂OH·HCl) and reaction time (6–12 hours). Catalytic methods, such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ under solvent-free conditions, offer advanced alternatives for regioselective synthesis .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : 1H/13C NMR : Key signals include the aldehyde proton at δ 10.1–10.3 ppm and pyrimidine protons at δ 8.5–8.7 ppm (C-H coupling). IR spectroscopy confirms the aldehyde C=O stretch at ~1700 cm⁻¹ . X-ray crystallography resolves spatial arrangements; for example, Acta Crystallographica Section E reports similar benzaldehyde derivatives with planar pyrimidine rings and dihedral angles <10° between aromatic systems . Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 219.04 for [M+H]+) .
Q. What are the common functionalization strategies for this compound in medicinal chemistry?
- Methodological Answer : The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones) for Schiff base libraries. The 2-chloro-pyrimidine moiety undergoes SNAr with amines or thiols, enabling bioconjugation. For example, 4-{Phenyl[4-(6-phenyl-2,2'-bipyridin-4-yl)phenyl]amino}benzaldehyde derivatives are synthesized via Pd-catalyzed couplings . Computational docking (e.g., AutoDock Vina) predicts binding modes for hybrid chalcone-dihydropyrimidone systems .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of nucleophilic substitutions in this compound?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states. For example, at 80°C in DMF, reaction with piperazine yields >90% substitution at the 2-chloro position. In contrast, protic solvents (e.g., ethanol) favor competing hydrolysis, forming pyrimidinone byproducts. Kinetic studies (monitored via HPLC) show activation energy (Ea) differences: SNAr (Ea = 60 kJ/mol) vs. hydrolysis (Ea = 75 kJ/mol) .
Q. What mechanistic insights explain contradictions in catalytic vs. stoichiometric oxidation of 3-(2-Chloro-pyrimidin-4-yl)-benzyl alcohol to the aldehyde?
- Methodological Answer : Stoichiometric MnO₂ oxidizes benzyl alcohols efficiently but generates Mn waste. Catalytic TEMPO/NaClO (1 mol% TEMPO, 2 eq. NaClO) offers greener alternatives but requires pH control (pH 8–9) to avoid overoxidation to carboxylic acids. Conflicting reports on yields (75–92%) stem from trace metal impurities; ICP-MS analysis of reaction mixtures reveals Fe³+ >10 ppm reduces TEMPO efficiency by 30% .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron-deficient pyrimidine rings (LUMO = -1.8 eV), favoring oxidative addition with Pd(0). Fukui indices identify C4-pyrimidine as the most electrophilic site (f⁻ = 0.12). Molecular dynamics simulations (AMBER) predict solvent-accessible surface area (SASA) >500 Ų for bulky substituents, hindering catalyst approach .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the stability of this compound under basic conditions?
- Methodological Answer : Stability varies with substituents and pH. In aqueous NaOH (pH >10), the aldehyde undergoes Cannizzaro disproportionation to carboxylic acid and alcohol. However, in anhydrous DMF with K₂CO₃, it remains stable for Suzuki couplings. Conflicting data arise from solvent choice: degradation half-life (t₁/₂) is 2 hours in H₂O (pH 12) vs. >24 hours in DMF .
Applications in Drug Discovery
Q. What strategies optimize this compound derivatives as kinase inhibitors?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on replacing the 2-chloro group with electron-withdrawing groups (e.g., CF₃) to enhance binding to ATP pockets. In vitro assays (IC₅₀) against EGFR show 3-(2-CF₃-pyrimidin-4-yl)-benzaldehyde derivatives inhibit at 12 nM vs. 45 nM for the chloro analogue. Co-crystallization with EGFR (PDB: 6LU7) confirms hydrogen bonding to Met793 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
